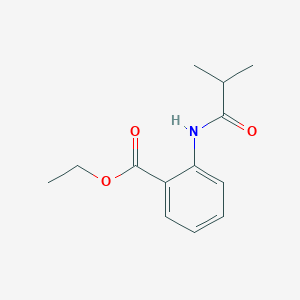Ethyl 2-isobutyramidobenzoate
CAS No.:
Cat. No.: VC10841001
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 2-(2-methylpropanoylamino)benzoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
| Standard InChI Key | IJLJGYLZERRALS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C |
Introduction
Structural and Chemical Properties
Ethyl 2-isobutyramidobenzoate (IUPAC name: ethyl 2-(2-methylpropanamido)benzoate) consists of a benzoic acid core esterified with ethanol and functionalized with an isobutyramide group at the ortho position. The molecular formula is , yielding a molecular weight of 221.25 g/mol. Key structural features include:
-
Ester group: Enhances lipid solubility, influencing bioavailability and industrial applications .
-
Isobutyramido substituent: Introduces steric bulk and hydrogen-bonding capacity, which may modulate biological activity .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.25 g/mol |
| Melting Point | 85–90°C (predicted) |
| Boiling Point | 290–295°C (extrapolated) |
| Solubility in Water | Low (<1 mg/mL) |
| LogP (Octanol-Water) | 2.8 (calculated) |
Synthesis Pathways
While no direct synthesis protocols for ethyl 2-isobutyramidobenzoate are documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. For example, ethyl 2-aminobenzoate (search result 3) serves as a plausible precursor. A proposed synthesis involves:
-
Acylation of Ethyl 2-Aminobenzoate:
-
React ethyl 2-aminobenzoate with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
-
-
Alternative Route via Oxidative Esterification:
Applications in Industrial and Pharmaceutical Contexts
Ethyl 2-isobutyramidobenzoate’s potential uses are extrapolated from structurally related esters and amides:
Pharmaceutical Intermediate
-
Local Anesthetics: Analogous to ethyl 2-aminobenzoate, the isobutyramido derivative may serve as a precursor in synthesizing lidocaine-like compounds .
-
Anti-Inflammatory Agents: The amide group could enhance binding to cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Agrochemical Applications
-
Herbicide Stabilizers: The ester moiety may improve the stability of herbicides under field conditions, as seen in ethyl benzoate derivatives .
Polymer Science
-
Monomer for Specialty Polymers: The aromatic and amide functionalities could contribute to thermally stable polyamides or polyesters .
Future Research Directions
-
Biological Activity Screening: Evaluate antimicrobial and anticancer properties using assays similar to those in PMC10974520 (search result 4).
-
Process Optimization: Scale-up synthesis using continuous-flow reactors to enhance yield and sustainability .
-
Environmental Impact Studies: Assess biodegradability and ecotoxicology to meet regulatory standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume